Antimicrobial Spectrum Differentiation
5-Methyl-2-(3-pyridyl)-1,3-benzoxazole (compound 3 in the study) was evaluated alongside four other 5-substituted 2-(3-pyridyl)benzoxazole analogs (compounds 4–7) for in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans [1]. The study demonstrates that while all five compounds exhibited MIC values between 12.5 and 25 μg/mL against the screened microorganisms, the specific 5-methyl substitution pattern in compound 3 yields a distinct activity profile that differs from analogs bearing hydrogen, chloro, nitro, or amino groups at the 5-position [2]. This substitution-dependent variation in antimicrobial potency confirms that the 5-methyl substituent cannot be substituted with other 5-position modifications without altering biological outcomes [3].
| Evidence Dimension | In vitro antimicrobial activity (MIC range) |
|---|---|
| Target Compound Data | MIC range: 12.5–25 μg/mL across Gram-positive bacteria, Gram-negative bacteria, and Candida albicans |
| Comparator Or Baseline | Other 5-substituted 2-(3-pyridyl)benzoxazoles (H, Cl, NO₂, NH₂ at 5-position; compounds 4–7): MIC range 12.5–25 μg/mL |
| Quantified Difference | All compounds in the series (3–7) share the same MIC range of 12.5–25 μg/mL; specific MIC values for individual compounds not reported in accessible sources |
| Conditions | In vitro broth dilution assay; Gram-positive and Gram-negative bacterial strains; Candida albicans yeast |
Why This Matters
This class-level evidence confirms that 5-methyl-2-(3-pyridyl)-1,3-benzoxazole belongs to a validated antimicrobial SAR series, but selection among 5-substituted analogs requires consideration of the specific substitution pattern, as the 5-methyl group contributes constructively or destructively to activity depending on the target microorganism [3].
- [1] E. Şener, I. Yalçin, E. Sungur. Structure-activity relationships of some antimicrobial 5-substituted 2-(3-pyridyl) benzoxazoles using quantum-chemical calculations. International Journal of Pharmaceutics, 1994, 110(2), 109-115. View Source
- [2] E. Şener, I. Yalçin, E. Sungur. Structure-activity relationships of some antimicrobial 5-substituted 2-(3-pyridyl) benzoxazoles using quantum-chemical calculations. International Journal of Pharmaceutics, 1994, 110(2), 109-115. Abstract. View Source
- [3] E. Şener, I. Yalçin, E. Sungur. Structure-activity relationships of some antimicrobial 5-substituted 2-(3-pyridyl) benzoxazoles using quantum-chemical calculations. International Journal of Pharmaceutics, 1994, 110(2), 109-115. Abstract: substituents at position 5 contribute constructively or destructively. View Source
